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molecular formula C8H13NO B4678023 (2Z)-1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one

(2Z)-1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one

Cat. No. B4678023
M. Wt: 139.19 g/mol
InChI Key: DSYKNHAWLDLWBM-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05110831

Procedure details

To a suspension of 5.94 g (0.11 mol) of sodium methoxide in 200 mL of dry THF was added 8.89 mL (0.11 mol) of ethyl formate, followed by methyl cyclopropyl ketone (9.91 mL, 0.10 mol, [765-43-5]). The reaction mixture rapidly turned yellow and was stirred at 25° for 4 hours. The reaction mixture was then concentrated and the residue was dissolved in 100 mL of methanol. To this was added a solution of 8.97 g (0.11 mol) of dimethylamine hydrochloride in 50 mL of methanol. The mixture was stirred for 1 hour at 25° , then the reaction mixture was concentrated. The residue was suspended in 100 mL of dry benzene and then concentrated. The residue was then triturated with 100 mL of dry benzene, filtered, and the filter cake was washed with additional dry benzene. The benzene solution was dried and concentrated to yield a yellow oil that crystallized upon cooling (11.97 g, 86%). mp 55°. NMR (CDCl3): 7.58 (d, 1 H); 5.21 (d, 1 H); 3.20-2.60 (br d, 6 H); 1.80 (m, 1 H); 1.00 (m, 2 H); 0.77 (m, 2 H). Mass spec 140 (M+H+).
Name
sodium methoxide
Quantity
5.94 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
8.89 mL
Type
reactant
Reaction Step Two
Quantity
9.91 mL
Type
reactant
Reaction Step Three
Quantity
8.97 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O-].[Na+].C(OCC)=O.[CH:9]1([C:12]([CH3:14])=[O:13])[CH2:11][CH2:10]1.Cl.[CH3:16][NH:17][CH3:18]>C1COCC1.CO>[CH:9]1([C:12](=[O:13])[CH:14]=[CH:16][N:17]([CH3:1])[CH3:18])[CH2:11][CH2:10]1 |f:0.1,4.5|

Inputs

Step One
Name
sodium methoxide
Quantity
5.94 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
8.89 mL
Type
reactant
Smiles
C(=O)OCC
Step Three
Name
Quantity
9.91 mL
Type
reactant
Smiles
C1(CC1)C(=O)C
Step Four
Name
Quantity
8.97 g
Type
reactant
Smiles
Cl.CNC
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture rapidly turned yellow and was stirred at 25° for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 100 mL of methanol
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 hour at 25°
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was then triturated with 100 mL of dry benzene
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filter cake was washed with additional dry benzene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The benzene solution was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield a yellow oil
CUSTOM
Type
CUSTOM
Details
that crystallized
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling (11.97 g, 86%)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C1(CC1)C(C=CN(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05110831

Procedure details

To a suspension of 5.94 g (0.11 mol) of sodium methoxide in 200 mL of dry THF was added 8.89 mL (0.11 mol) of ethyl formate, followed by methyl cyclopropyl ketone (9.91 mL, 0.10 mol, [765-43-5]). The reaction mixture rapidly turned yellow and was stirred at 25° for 4 hours. The reaction mixture was then concentrated and the residue was dissolved in 100 mL of methanol. To this was added a solution of 8.97 g (0.11 mol) of dimethylamine hydrochloride in 50 mL of methanol. The mixture was stirred for 1 hour at 25° , then the reaction mixture was concentrated. The residue was suspended in 100 mL of dry benzene and then concentrated. The residue was then triturated with 100 mL of dry benzene, filtered, and the filter cake was washed with additional dry benzene. The benzene solution was dried and concentrated to yield a yellow oil that crystallized upon cooling (11.97 g, 86%). mp 55°. NMR (CDCl3): 7.58 (d, 1 H); 5.21 (d, 1 H); 3.20-2.60 (br d, 6 H); 1.80 (m, 1 H); 1.00 (m, 2 H); 0.77 (m, 2 H). Mass spec 140 (M+H+).
Name
sodium methoxide
Quantity
5.94 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
8.89 mL
Type
reactant
Reaction Step Two
Quantity
9.91 mL
Type
reactant
Reaction Step Three
Quantity
8.97 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O-].[Na+].C(OCC)=O.[CH:9]1([C:12]([CH3:14])=[O:13])[CH2:11][CH2:10]1.Cl.[CH3:16][NH:17][CH3:18]>C1COCC1.CO>[CH:9]1([C:12](=[O:13])[CH:14]=[CH:16][N:17]([CH3:1])[CH3:18])[CH2:11][CH2:10]1 |f:0.1,4.5|

Inputs

Step One
Name
sodium methoxide
Quantity
5.94 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
8.89 mL
Type
reactant
Smiles
C(=O)OCC
Step Three
Name
Quantity
9.91 mL
Type
reactant
Smiles
C1(CC1)C(=O)C
Step Four
Name
Quantity
8.97 g
Type
reactant
Smiles
Cl.CNC
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture rapidly turned yellow and was stirred at 25° for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 100 mL of methanol
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 hour at 25°
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was then triturated with 100 mL of dry benzene
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filter cake was washed with additional dry benzene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The benzene solution was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield a yellow oil
CUSTOM
Type
CUSTOM
Details
that crystallized
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling (11.97 g, 86%)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C1(CC1)C(C=CN(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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